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Introduction

DSP-2230, also known as ANP-230, is an orally active, peripherally restricted small molecule
inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1][2] These
channels are predominantly expressed in peripheral nociceptive neurons and are critical
mediators of pain signaling.[1] By targeting these specific sodium channel subtypes, DSP-2230
is being developed as a novel, non-opioid analgesic for the treatment of neuropathic and
inflammatory pain.[1][3] Preclinical studies in rodent models have demonstrated its potential to
alleviate pain without the central nervous system side effects commonly associated with other
analgesics, owing to its low penetration of the blood-brain barrier.[1]

These application notes provide detailed protocols for the formulation and administration of
DSP-2230 in rodents for preclinical efficacy and safety evaluation.

Mechanism of Action

DSP-2230 exerts its analgesic effect by blocking the flow of sodium ions through the Nav1.7,
Navl.8, and Navl.9 channels, which are key players in the initiation and propagation of action
potentials in sensory neurons.[2] Genetic and pharmacological evidence has strongly
implicated these channels in various pain states. By inhibiting these channels, DSP-2230
reduces neuronal hyperexcitability, a hallmark of chronic pain conditions.[4][5] The compound
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exhibits a state-independent mechanism of action, equipotently blocking all three targeted Nav

subtypes.[1]
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Figure 1: Mechanism of action of DSP-2230.

Quantitative Data Summary

While comprehensive pharmacokinetic and toxicology data for DSP-2230 in rodents is not
extensively available in the public domain, the following tables summarize the currently

available information.

Table 1: In Vitro Potency of DSP-2230

Target Channel ICso0 (UM)
Human Navl1.7 7.12]
Human Navl1.8 11.4[2]
Human Nav1.9 6.7[2]

Table 2: In Vivo Efficacy in Rodent Models
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Dose Range Observed

Species Model Dosing Route
(mglkg) Effects

Dose-dependent

reduction in
R222S Mutant
o ) thermal and
Mouse (Episodic Pain Oral (p.0.) 3-30 ]
mechanical
Syndrome) .
hyperalgesia.[2]
[5]
Analgesic effect
R222S Mutant duration of at
Mouse (Episodic Pain Oral (p.o.) 30 least 3 hours, but
Syndrome) not up to 6
hours.[6]
Concentration-
Dorsal Root dependent
Rat Ganglion - 10-30 uM reduction in
Neurons (in vitro) neuronal

excitability.[4][5]

Note: Further detailed pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) and
definitive No-Observed-Adverse-Effect-Level (NOAEL) values from formal toxicology studies in
rodents are not publicly available at this time.

Experimental Protocols
Formulation of DSP-2230 for Oral Gavage

DSP-2230 is orally active and can be formulated as a suspension for administration by oral
gavage.

Materials:
o DSP-2230 powder

e Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, or SBE-[3-CD)
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 Sterile microcentrifuge tubes

» Vortex mixer

» Sonicator

Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation

e Prepare a stock solution of DSP-2230 in DMSO (e.g., 40 mg/mL). This may require
sonication to fully dissolve the compound.

e For a final dosing solution, calculate the required volumes of each component. A common
vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

* In a sterile tube, add the required volume of the DSP-2230 stock solution in DMSO.
e Add the PEG300 and vortex thoroughly until the solution is clear.

e Add the Tween 80 and vortex again until the solution is clear.

» Finally, add the saline and vortex thoroughly to create a uniform suspension.

Protocol 2: SBE-B-CD Formulation

Prepare a stock solution of DSP-2230 in DMSO (e.g., 22.5 mg/mL).

Prepare a 20% (w/v) solution of Sulfobutylether-B-cyclodextrin (SBE--CD) in sterile saline.

To prepare the final dosing solution, add 1 part of the DMSO stock solution to 9 parts of the
20% SBE-B-CD solution.

Vortex thoroughly to ensure a clear and homogenous solution.

Administration in a Rodent Model of Neuropathic Pain
(e.g., Spared Nerve Injury - SNI)

The SNI model is a widely used model of neuropathic pain that results in long-lasting
mechanical and thermal hypersensitivity.
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Figure 2: General experimental workflow for efficacy testing.
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Materials:

e Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 Q)
o Anesthetics (e.g., isoflurane)

e Surgical instruments

o DSP-2230 formulation and vehicle

e Oral gavage needles

o Behavioral testing equipment (von Frey filaments, hot plate)
Protocol:

e Animal Acclimatization: House animals for at least one week prior to any procedures to allow
for acclimatization to the facility.

» Baseline Behavioral Testing:

o Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.
Acclimate the animals to the testing apparatus before taking measurements.

o Thermal Hyperalgesia: Measure the paw withdrawal latency on a hot plate apparatus.

e SNI Surgery:

[¢]

Anesthetize the animal.

o Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its
three terminal branches: the sural, common peroneal, and tibial nerves.

o Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve
intact.

o Close the muscle and skin layers with sutures.

o Administer post-operative analgesia as per institutional guidelines.
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o Post-operative Recovery and Pain Development: Allow the animals to recover for 7-14 days.
Re-test for mechanical and thermal hypersensitivity to confirm the development of a stable
neuropathic pain state.

o Drug Administration and Efficacy Testing:

o Randomize animals into treatment groups (e.g., vehicle, DSP-2230 at 3, 10, and 30
mg/kg).

o Administer the assigned treatment by oral gavage.

o Perform behavioral testing at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to
determine the time-course of the analgesic effect.

Safety and Toxicology Assessment

A preliminary assessment of safety can be conducted alongside efficacy studies.
Protocol:

 Clinical Observations: Monitor animals for any signs of toxicity, such as changes in posture,
gait, activity level, and grooming, at regular intervals after dosing.

e Motor Coordination (Rotarod Test):
o Train the animals on an accelerating rotarod for several days before the study.
o On the test day, administer DSP-2230 or vehicle.

o At peak effect time points (determined from efficacy studies), place the animals on the
rotarod and measure the latency to fall. DSP-2230 is expected to have negligible effects
on motor coordination.[1]

» Body Weight: Record the body weight of the animals before and after the treatment period to
detect any significant changes.

Disclaimer: These protocols are intended as a guide. All animal experiments should be
conducted in accordance with institutional guidelines and approved by an Institutional Animal
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Care and Use Committee (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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